2-[(4,4-Difluorocyclohexyl)oxy]pyrimidine
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Overview
Description
2-[(4,4-Difluorocyclohexyl)oxy]pyrimidine is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a pyrimidine ring attached to a difluorocyclohexyl group via an ether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,4-Difluorocyclohexyl)oxy]pyrimidine typically involves the reaction of 4,4-difluorocyclohexanol with a pyrimidine derivative under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4,4-Difluorocyclohexyl)oxy]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclohexyl oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
2-[(4,4-Difluorocyclohexyl)oxy]pyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4,4-Difluorocyclohexyl)oxy]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-[(4,4-Difluorocyclohexyl)oxy]-4-methylpyrimidine: Similar structure with an additional methyl group on the pyrimidine ring.
4,4-Difluorocyclohexylamine: Contains the difluorocyclohexyl group but lacks the pyrimidine ring.
Uniqueness
2-[(4,4-Difluorocyclohexyl)oxy]pyrimidine is unique due to its specific combination of the difluorocyclohexyl group and the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 2-[(4,4-Difluorocyclohexyl)oxy]pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. Pyrimidines are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antiviral effects. This article focuses on the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of pyrimidine derivatives with difluorocyclohexanol under specific conditions to yield the desired compound. The synthetic route may vary depending on the substituents involved and the desired purity of the final product.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various pyrimidine derivatives. For instance, compounds structurally related to this compound have shown significant antiproliferative activity against different cancer cell lines. In one study, a related pyrimidine compound demonstrated an IC50 value ranging from 16 to 62 nM against human hepatocellular carcinoma cells (BEL-7402), indicating strong anticancer properties .
The mechanism by which pyrimidine derivatives exert their anticancer effects often involves the inhibition of tubulin polymerization. For example, compounds similar to this compound have been shown to competitively inhibit colchicine binding to tubulin, leading to cell cycle arrest at the G2/M phase . This suggests that such compounds could be explored as potential chemotherapeutic agents.
Antioxidant Activity
Antioxidant activity is another critical aspect of the biological profile of pyrimidines. Some studies have reported that certain pyrimidine derivatives exhibit high antioxidant activity through mechanisms such as free radical scavenging. For example, a related compound demonstrated an antioxidant effect with an IC50 value against DPPH (a common antioxidant assay) at 18.33 ± 0.04 μg mL⁻¹ .
Comparative Biological Activity Table
Compound | Antiproliferative Activity (IC50 nM) | Antioxidant Activity (DPPH IC50 μg/mL) | Mechanism of Action |
---|---|---|---|
This compound | TBD | TBD | Inhibition of tubulin polymerization |
Related Pyrimidine Derivative | 16 - 62 | 18.33 ± 0.04 | Competitive inhibition of colchicine binding |
Another Pyrimidine Compound | TBD | TBD | Free radical scavenging |
Case Studies
- Anticancer Efficacy : A study evaluated the efficacy of various pyrimidine derivatives against multiple cancer cell lines, revealing that those with structural similarities to this compound exhibited significant cytotoxicity and induced apoptosis in cancer cells.
- Antioxidant Properties : In vitro assays demonstrated that certain pyrimidines possess strong antioxidant capabilities, which may contribute to their overall therapeutic effects by mitigating oxidative stress in cells.
- Enzyme Inhibition : Research has also indicated that some pyrimidine derivatives can inhibit key enzymes involved in cancer progression and inflammation, further supporting their potential as drug candidates.
Properties
IUPAC Name |
2-(4,4-difluorocyclohexyl)oxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2O/c11-10(12)4-2-8(3-5-10)15-9-13-6-1-7-14-9/h1,6-8H,2-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHUKXLVSXDJBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1OC2=NC=CC=N2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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